![molecular formula C13H14N4O B2962441 N-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide CAS No. 2034450-86-5](/img/structure/B2962441.png)
N-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide
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Overview
Description
“N-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide” is a chemical compound that has been synthesized and studied for its potential applications . The exact properties and applications of this specific compound may vary depending on the context in which it is used.
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a bimetallic metal–organic framework material was synthesized by a solvothermal approach using nickel (II) nitrate hexahydrate and iron (III) chloride hexahydrate as the mixed metal source . The catalytic activity and recyclability of the catalyst for the Michael addition amidation reaction of 2-aminopyridine and nitroolefins were estimated .Molecular Structure Analysis
The molecular structure of “N-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide” can be determined using various spectroscopic techniques such as X-ray powder diffraction (XRD), Fourier transform infrared spectroscopy (FT-IR), and Raman spectroscopy .Chemical Reactions Analysis
The chemical reactions involving “N-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide” can be complex and depend on the specific conditions of the reaction. For example, N-(pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide” can be determined using various analytical techniques. For instance, 1H NMR and 13C NMR analyses were employed to determine the product structure .Scientific Research Applications
Experimental and Theoretical Studies on Functionalization Reactions
Research into the functionalization reactions involving similar compounds has provided insights into their potential applications in synthesizing new chemical entities. For example, the study by Yıldırım, Kandemirli, and Demir (2005) explores the conversion of 1H-pyrazole-3-carboxylic acid into various derivatives, highlighting the versatility of these compounds in chemical synthesis and the potential for creating novel molecules with varied biological activities (Yıldırım, Kandemirli, & Demir, 2005).
Antimycobacterial Activity
Lv et al. (2017) report on the design, synthesis, and evaluation of novel imidazo[1,2-a]pyridine-3-carboxamide derivatives, demonstrating considerable activity against drug-sensitive and resistant strains of Mycobacterium tuberculosis. This research underscores the compound's potential as a scaffold for developing new antimycobacterial agents, crucial for addressing tuberculosis and other mycobacterial infections (Lv et al., 2017).
Anticandidal and Antitumor Properties
Kaplancıklı, Turan-Zitouni, Özdemr, and Revial (2008) synthesized new derivatives of imidazo[1,2-a]pyridine and evaluated them for anticandidal activity, illustrating the compound's utility in developing antifungal agents (Kaplancıklı et al., 2008). Furthermore, research on the synthesis of thiophene and N-substituted thieno[3,2-d] pyrimidine derivatives as potent antitumor and antibacterial agents by Hafez, Alsalamah, and El-Gazzar (2017) highlights the broader therapeutic potential of compounds within this chemical class (Hafez, Alsalamah, & El-Gazzar, 2017).
Future Directions
properties
IUPAC Name |
N-pyridin-2-yl-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O/c18-13(17-12-3-1-2-6-14-12)9-4-5-10-11(7-9)16-8-15-10/h1-3,6,8-9H,4-5,7H2,(H,15,16)(H,14,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZDYNPDXNQAMPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1C(=O)NC3=CC=CC=N3)NC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide |
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